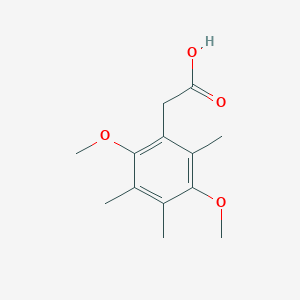
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of phenylacetic acid, characterized by the presence of methoxy and methyl groups on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid typically involves the alkylation of 2,5-dimethoxy-3,4,6-trimethylbenzene with a suitable acetic acid derivative. One common method includes the use of a Friedel-Crafts acylation reaction, where the aromatic compound reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the aromatic ring can influence its binding affinity to enzymes and receptors, potentially modulating biological activities. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further affecting its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxyphenyl)acetic acid
- 2-(4-Methoxyphenyl)acetic acid
- 2-(2,4-Dimethoxyphenyl)acetic acid
Uniqueness
2-(2,5-Dimethoxy-3,4,6-trimethylphenyl)acetic acid is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-3,4,6-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C13H18O4/c1-7-8(2)13(17-5)10(6-11(14)15)9(3)12(7)16-4/h6H2,1-5H3,(H,14,15) |
InChI Key |
UCPVQDJEOPMICH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)CC(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















